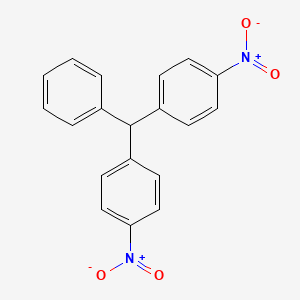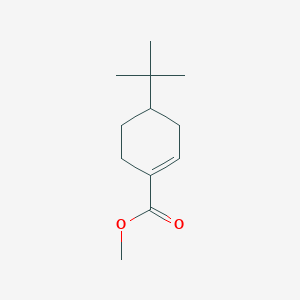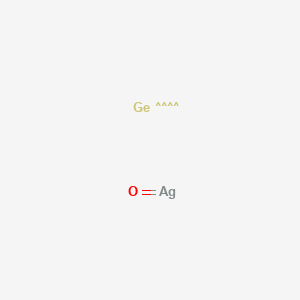
Germanium--oxosilver (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Germanium–oxosilver (1/1) is a compound that combines germanium and silver in a unique chemical structure. Germanium is a metalloid with properties similar to silicon, while silver is a well-known metal with excellent conductive properties. The combination of these elements results in a compound with interesting chemical and physical properties, making it a subject of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of germanium–oxosilver (1/1) typically involves the reaction of germanium dioxide with silver nitrate under controlled conditions. The reaction is carried out in an aqueous medium, and the resulting product is isolated through filtration and drying. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of germanium–oxosilver (1/1) follows similar principles but on a larger scale. The process involves the use of high-purity germanium dioxide and silver nitrate, with precise control over reaction parameters to achieve consistent quality and yield. The compound is then purified and processed for various applications.
Chemical Reactions Analysis
Types of Reactions
Germanium–oxosilver (1/1) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield elemental germanium and silver.
Substitution: The compound can participate in substitution reactions where one of its components is replaced by another element or group.
Common Reagents and Conditions
Common reagents used in reactions involving germanium–oxosilver (1/1) include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield germanium dioxide and silver oxide, while reduction reactions can produce elemental germanium and silver.
Scientific Research Applications
Germanium–oxosilver (1/1) has a wide range of scientific research applications, including:
Chemistry: The compound is studied for its unique chemical properties and potential use in catalysis and material science.
Biology: Research explores its potential biological activities, including antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in drug delivery systems.
Industry: Germanium–oxosilver (1/1) is used in the development of advanced materials with specific electrical and optical properties.
Mechanism of Action
The mechanism by which germanium–oxosilver (1/1) exerts its effects involves interactions with molecular targets and pathways. In biological systems, the compound may interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research, with studies focusing on understanding how the compound influences cellular processes and its potential therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to germanium–oxosilver (1/1) include other germanium-based and silver-based compounds, such as:
- Germanium dioxide
- Silver nitrate
- Germanium sulfide
- Silver sulfide
Uniqueness
What sets germanium–oxosilver (1/1) apart from these similar compounds is its unique combination of germanium and silver, resulting in distinct chemical and physical properties. This combination allows for unique applications in various fields, making it a compound of significant interest in scientific research and industrial applications.
Properties
CAS No. |
12645-39-5 |
|---|---|
Molecular Formula |
AgGeO |
Molecular Weight |
196.50 g/mol |
InChI |
InChI=1S/Ag.Ge.O |
InChI Key |
SMWMEFBAIBJSNK-UHFFFAOYSA-N |
Canonical SMILES |
O=[Ag].[Ge] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


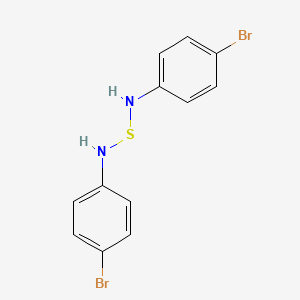

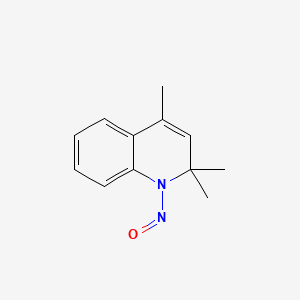

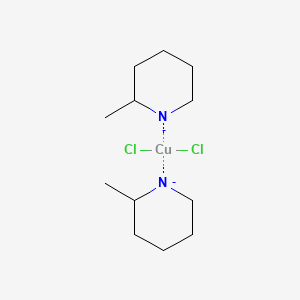
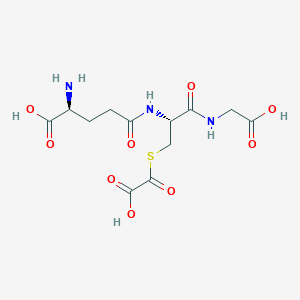
![Benzene, 1-methyl-4-[(4-nitrophenyl)sulfinyl]-](/img/structure/B14711572.png)
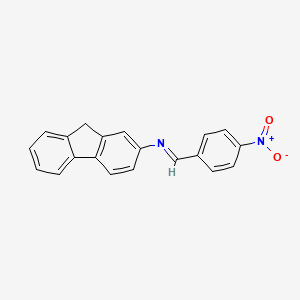

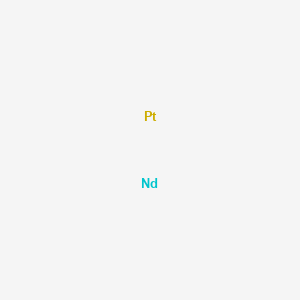
![1-(Benzylamino)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14711593.png)
